molecular formula C13H14F3NO3 B13147527 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13147527
M. Wt: 289.25 g/mol
InChI Key: WSTMNEFAIDIRIC-UHFFFAOYSA-N
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Description

2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a phenoxy group substituted with a formyl group and two methyl groups, as well as an acetamide group substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The starting material, 2,6-dimethylphenol, is reacted with a suitable formylating agent (such as paraformaldehyde) under acidic conditions to introduce the formyl group at the 4-position.

    Introduction of the acetamide group: The formylated phenol is then reacted with chloroacetyl chloride in the presence of a base (such as triethylamine) to form the corresponding chloroacetamide intermediate.

    Substitution with trifluoroethylamine: Finally, the chloroacetamide intermediate is reacted with 2,2,2-trifluoroethylamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.

Major Products

    Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Lacks the methyl groups on the phenoxy ring.

    2-(4-formyl-2,6-dimethylphenoxy)acetamide: Lacks the trifluoroethyl group on the acetamide.

    2-(4-hydroxy-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Has a hydroxyl group instead of a formyl group.

Uniqueness

2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the formyl and trifluoroethyl groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C13H14F3NO3/c1-8-3-10(5-18)4-9(2)12(8)20-6-11(19)17-7-13(14,15)16/h3-5H,6-7H2,1-2H3,(H,17,19)

InChI Key

WSTMNEFAIDIRIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NCC(F)(F)F)C)C=O

Origin of Product

United States

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